Ethyl 15-hydroxy-9-oxoprosta-10,13-dien-1-oate
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Overview
Description
Prostaglandin A1 ethyl ester is a derivative of prostaglandin A1, a naturally occurring prostaglandin found in various tissues. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. Prostaglandin A1 ethyl ester is known for its enhanced lipid solubility, making it a valuable compound in various scientific and medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Prostaglandin A1 ethyl ester can be synthesized through esterification, a reaction where a carboxylic acid reacts with an alcohol in the presence of a mineral acid catalyst. For instance, prostaglandin A1 can be reacted with ethanol in the presence of sulfuric acid to form prostaglandin A1 ethyl ester .
Industrial Production Methods: Industrial production of prostaglandin A1 ethyl ester typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions: Prostaglandin A1 ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of hydroxy and keto derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Prostaglandin A1 ethyl ester has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cell signaling and regulation of physiological processes.
Medicine: Investigated for its potential therapeutic effects, including renal vasodilation, increased urine sodium excretion, and lowered arterial pressure in hypertensive patients
Industry: Utilized in the development of pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
Prostaglandin A1 ethyl ester exerts its effects through interaction with specific prostaglandin receptors, which are G-protein-coupled receptors. These receptors mediate various physiological responses, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation. The compound’s mechanism of action involves binding to these receptors, leading to the activation of intracellular signaling pathways that regulate gene expression and cellular functions .
Comparison with Similar Compounds
Prostaglandin E1: Known for its vasodilatory and anti-inflammatory effects.
Prostaglandin F2α: Involved in the regulation of reproductive processes.
Prostaglandin I2: Acts as a potent vasodilator and inhibitor of platelet aggregation
Uniqueness: Prostaglandin A1 ethyl ester is unique due to its enhanced lipid solubility, which improves its bioavailability and efficacy in various applications. Unlike other prostaglandins, it is specifically designed to be a prodrug, enhancing its therapeutic potential by improving its pharmacokinetic properties .
Properties
IUPAC Name |
ethyl 7-[2-(3-hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]heptanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O4/c1-3-5-8-11-19(23)16-14-18-15-17-21(24)20(18)12-9-6-7-10-13-22(25)26-4-2/h14-20,23H,3-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STQVEMJKKQYNQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)OCC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693995 |
Source
|
Record name | Ethyl 15-hydroxy-9-oxoprosta-10,13-dien-1-oate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93464-24-5 |
Source
|
Record name | Ethyl 15-hydroxy-9-oxoprosta-10,13-dien-1-oate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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